molecular formula C18H20N4O4S B2685453 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1421512-92-6

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No. B2685453
M. Wt: 388.44
InChI Key: OBYGPYNGWRNHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A study by Saeed et al. (2015) focused on the synthesis of different substituted benzamides, including compounds related to 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide. These compounds were synthesized using antipyrine, a compound of interest in drug chemistry, highlighting their potential biological applications. The compounds were tested for inhibitory potential against human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases, demonstrating their relevance in medicinal chemistry (Saeed et al., 2015).

Liquid Crystal Applications

Moyano et al. (2013) reported on the development of supramolecular liquid crystals containing a 4-aryl-1H-pyrazole unit, similar to the structure . These compounds displayed luminescent properties and were able to self-assemble into columnar mesophases. This research indicates the potential of such compounds in the development of advanced materials with specific optical and structural properties (Moyano et al., 2013).

Antipsychotic Potential

Wise et al. (1987) synthesized a series of compounds including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which have a structural resemblance to the compound . These compounds showed an antipsychotic-like profile in behavioral animal tests, highlighting their potential as novel antipsychotic agents. This suggests the possibility of exploring similar compounds for therapeutic applications in psychiatry (Wise et al., 1987).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-21(2)27(24,25)15-8-6-13(7-9-15)18(23)19-12-14-11-16(22(3)20-14)17-5-4-10-26-17/h4-11H,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYGPYNGWRNHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

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